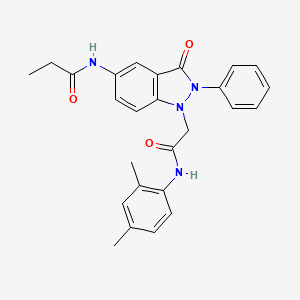

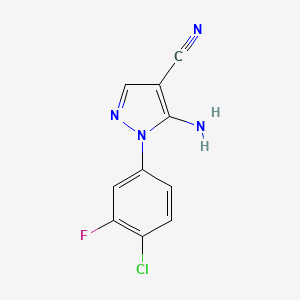

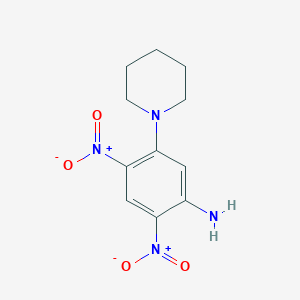

2-ベンジル-7-ニトロ-1,2,3,4-テトラヒドロイソキノリン

概要

説明

Organocatalytic Synthesis of Tetrahydroisoquinoline Alkaloids

The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines is a significant area of study due to their biological relevance. A general procedure has been developed that utilizes organocatalytic, regio- and enantioselective Pictet-Spengler reactions. This method achieves high enantiomeric excesses (86-92% ee) and involves the reaction of N-(o-nitrophenylsulfenyl)-2-arylethylamines with arylacetaldehydes. The synthesis is further optimized by the presence of an o-nitrophenylsulfenyl group and MOM-protection on the catechol part of the tetrahydroisoquinoline ring. This approach has been successfully applied to synthesize a range of biologically and pharmaceutically relevant alkaloids, demonstrating its versatility .

Chemical and Spectral Analysis of Nitro-Substituted Quinazolines

The study of nitro-substituted quinazolines, including 6- and 7-nitro-2-benzyl derivatives, has led to the development of various compounds through condensation reactions. These compounds are synthesized by reacting nitro derivatives of -4H-3,1-benzoxazin-4-one with different amines. The nitro derivatives are obtained by refluxing nitro-N-phenylacetylanthranilic acids with acetic anhydride. Further chemical reactions, such as oxidation and condensation with benzaldehyde, yield benzoyl and phenylstyryl derivatives. Interestingly, these nitro-substituted quinazolines do not undergo oxidation with alkaline permanganate, and their UV spectra have been thoroughly studied .

Domino Synthesis of Functionalized Tetrahydroisoquinolines

A novel one-pot synthesis method has been developed for the creation of highly functionalized tetrahydroisoquinolines. This method involves the reaction of 1-methyl/benzylpiperidin-4-one with β-nitrostyrenes and malononitrile in the presence of morpholine. The process is characterized by the formation of three CC bonds, resulting in a new benzene ring. The proposed mechanism includes a domino sequence of Knoevenagel, Michael, Thorpe–Ziegler, and dehydrogenation reactions. This efficient synthesis route highlights the potential for rapid construction of complex molecules .

Redox Condensation and Auto-Catalyzed Redox Cascade

An unexpected auto-catalyzed redox cascade has been observed in the synthesis of fused benzimidazoles. This process involves the heating of o-halonitrobenzenes with tetrahydroisoquinolines, which serve multiple roles in the reaction. Tetrahydroisoquinolines act as a building block, base, and a double hydride donor. The cascade includes aromatic substitution, reduction of the nitro group, oxidation of the α-methylene group, and condensation. This practical synthesis route offers a simplified approach to constructing fused benzimidazoles .

科学的研究の応用

アルカロイド前駆体

神経炎症性薬剤

不斉触媒におけるキラル骨格

遷移金属触媒クロス脱水素化カップリング(CDC)

多成分反応(MCR)

歴史的な合成経路

要約すると、THIQは天然物化学、創薬、不斉合成において重要な役割を果たしています。 研究者たちは、さまざまな分野における応用を拡大するために、その合成と官能基化の新しい方法を模索し続けています . 詳細が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください。

作用機序

Target of Action

The primary targets of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline are various infective pathogens and neurodegenerative disorders . This compound is part of a large group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines form an important class .

Mode of Action

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline interacts with its targets by exerting diverse biological activities . The compound’s interaction with its targets leads to changes that result in the inhibition of infective pathogens and the mitigation of neurodegenerative disorders .

Biochemical Pathways

The biochemical pathways affected by 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline are those involved in the life cycle of infective pathogens and the progression of neurodegenerative disorders . The downstream effects of these interactions include the disruption of pathogen proliferation and the slowing of neurodegenerative disease progression .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties play a crucial role in its bioavailability .

Result of Action

The molecular and cellular effects of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline’s action include the disruption of essential biological processes in infective pathogens, leading to their inhibition . In the context of neurodegenerative disorders, the compound’s action results in the mitigation of disease symptoms .

Action Environment

The action, efficacy, and stability of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature .

生化学分析

Biochemical Properties

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the catabolism of monoamines such as dopamine. 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit MAO, leading to increased levels of dopamine and other monoamines . This inhibition can have significant implications for neurological functions and disorders.

Additionally, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline interacts with dopamine receptors, particularly the D2 receptor, modulating dopamine signaling pathways . This interaction can affect various physiological processes, including mood regulation, motor control, and reward mechanisms.

Cellular Effects

The effects of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline on cellular processes are profound. It has been observed to induce apoptosis in certain cell types by elevating the levels of pro-apoptotic proteins such as Bax and reducing the levels of anti-apoptotic proteins like Bcl-xl . This apoptotic effect is particularly relevant in the context of cancer research, where inducing cell death in malignant cells is a desired outcome.

Furthermore, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neurological functions.

Additionally, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can act as an antagonist at dopamine receptors, particularly the D2 receptor . By blocking these receptors, it can inhibit dopamine signaling, which has implications for conditions such as schizophrenia and Parkinson’s disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can lead to sustained inhibition of monoamine oxidase and persistent alterations in dopamine levels .

Dosage Effects in Animal Models

The effects of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and improve mood by increasing dopamine levels . At higher doses, it can induce neurotoxicity and cause adverse effects such as motor dysfunction and behavioral changes . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with monoamine oxidase and other enzymes, influencing their activity and contributing to the overall pharmacological effects of the compound .

Transport and Distribution

Within cells and tissues, 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as the dopamine transporter, facilitating its uptake into dopaminergic neurons . This selective distribution is crucial for its targeted effects on the central nervous system.

Subcellular Localization

The subcellular localization of 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is primarily within the cytoplasm and mitochondria . It can accumulate in these compartments, where it exerts its effects on monoamine oxidase and other mitochondrial enzymes . This localization is essential for its role in modulating cellular metabolism and energy production.

特性

IUPAC Name |

2-benzyl-7-nitro-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-18(20)16-7-6-14-8-9-17(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFPKVWDPOICML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)

![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)

![2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2517503.png)

![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)